molecular formula C43H44N14O9 B12384544 PROTAC Chk1 degrader-1

PROTAC Chk1 degrader-1

Cat. No.: B12384544
M. Wt: 900.9 g/mol
InChI Key: HUEILOSTKICPMD-UHFFFAOYSA-N
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Description

PROTAC Chk1 degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the checkpoint kinase 1 (Chk1) protein. Chk1 is a serine/threonine-specific protein kinase that plays a crucial role in the DNA damage response and cell cycle regulation. By targeting Chk1 for degradation, this compound aims to disrupt the DNA damage checkpoint, thereby sensitizing cancer cells to DNA-damaging agents and enhancing the efficacy of cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC Chk1 degrader-1 involves the conjugation of a Chk1 ligand with a thalidomide-based E3 ligase ligand through a linker. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions, using high-throughput synthesis techniques, and ensuring the purity and stability of the final product through rigorous quality control measures.

Types of Reactions:

    Oxidation: this compound may undergo oxidation reactions, particularly at the thalidomide moiety, under oxidative conditions.

    Reduction: Reduction reactions can occur at various functional groups within the molecule, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can take place at electrophilic centers within the molecule, such as carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thalidomide moiety may yield hydroxylated derivatives, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

PROTAC Chk1 degrader-1 has a wide range of scientific research applications, including:

Mechanism of Action

PROTAC Chk1 degrader-1 exerts its effects by inducing the degradation of Chk1 through the ubiquitin-proteasome system. The mechanism involves:

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C43H44N14O9

Molecular Weight

900.9 g/mol

IUPAC Name

2-[4-(cyanomethyl)anilino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-N-[[1-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C43H44N14O9/c44-13-12-25-4-8-27(9-5-25)47-43-48-31(21-34(50-43)49-35-20-30(53-54-35)26-6-7-26)39(60)46-22-28-23-56(55-52-28)15-17-65-19-18-64-16-14-45-37(59)24-66-33-3-1-2-29-38(33)42(63)57(41(29)62)32-10-11-36(58)51-40(32)61/h1-5,8-9,20-21,23,26,32H,6-7,10-12,14-19,22,24H2,(H,45,59)(H,46,60)(H,51,58,61)(H3,47,48,49,50,53,54)

InChI Key

HUEILOSTKICPMD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC(=C3)C(=O)NCC4=CN(N=N4)CCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=C(C=C8)CC#N

Origin of Product

United States

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